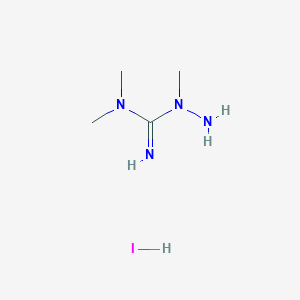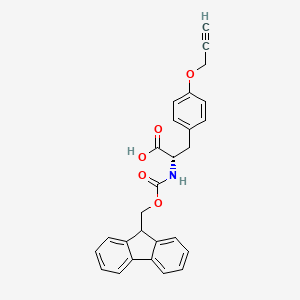
3-Amino-1,1,3-trimethylguanidine hydroiodide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DNA Damage and Free Radical Production
Aminoguanidine, closely related to "3-Amino-1,1,3-trimethylguanidine hydroiodide," has been studied for its effects on DNA damage through the production of free radicals, especially in the context of its interactions with transition metals like Fe+3. It's shown to be a potent inhibitor of advanced glycation end products (AGEs), but its ability to cause DNA damage raises concerns regarding its indiscriminate clinical use, particularly in diabetes prophylaxis (Suji & Sivakami, 2006).
Prevention of Advanced Glycation Endproducts Formation
Research demonstrates aminoguanidine's utility in preventing the formation of AGEs, highlighting its rapid reaction with alpha,beta-dicarbonyl compounds to inhibit AGE formation. This process is crucial in managing vascular complications in diabetes, although the use of high concentrations of aminoguanidine in vitro can bring undesired reactions into play, underlining the importance of controlled application (Thornalley, 2003).
Reactions with Aromatic Isothiocyanates
The reactions involving the hydroiodide form of substituted guanidine derivatives with aromatic isothiocyanates have been explored for the synthesis of triazoline-thione derivatives. This research provides insights into the chemical behavior and potential applications of guanidine derivatives in synthetic chemistry (Dobosz & Wujec, 2002).
Inhibition of Advanced Glycosylation End Product Formation
Aminoguanidine's mechanism in inhibiting AGE formation without affecting the Amadori products or forming adducts with glycosylated peptides suggests its potential in preventing diabetic complications. Its primary action involves reacting with Amadori-derived fragmentation products, offering a promising approach for clinical applications (Edelstein & Brownlee, 1992).
Kinetics and Mechanism of Reaction with α-oxoaldehydes
The kinetics and mechanism of aminoguanidine's reaction with physiological α-oxoaldehydes under physiological conditions reveal its competence in scavenging these compounds, thereby decreasing AGE formation. This capability is significant for preventing microvascular complications in diabetes, although it is somewhat limited by the rapid renal elimination of aminoguanidine (Thornalley, Yurek-George, & Argirov, 2000).
Eigenschaften
IUPAC Name |
1-amino-1,3,3-trimethylguanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N4.HI/c1-7(2)4(5)8(3)6;/h5H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVCZKKXRQJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N(C)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)





![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)


![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)

![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)

